Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

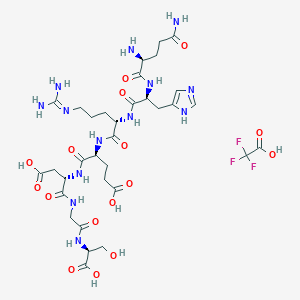

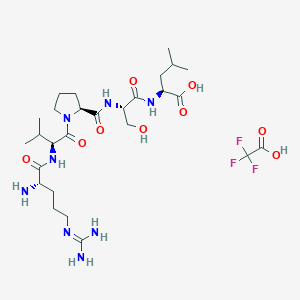

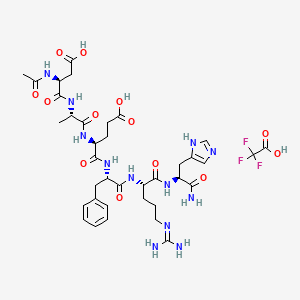

Acetyl-Amyloid β-Protein (1-6) amide is a hexapeptide that contains a potential copper (II) binding site . It is used for research of Alzheimer’s disease and related disorders . The epitope identified by the antibody A8 lies within the 1-6 region of Aβ . The antibody displays high affinity for soluble Aβ42 oligomers in the molecular weight range of 16.5-25 kDa .

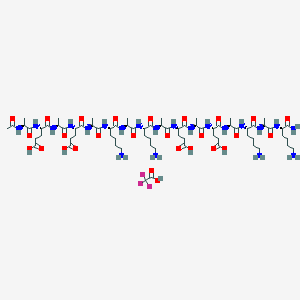

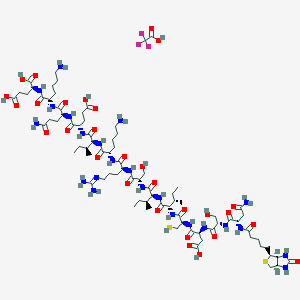

Molecular Structure Analysis

The molecular weight of Acetyl-Amyloid β-Protein (1-6) amide is 814.85 . Its chemical formula is C₃₅H₅₀N₁₂O₁₁ . The one-letter code for this compound is Ac-DAEFRH-NH₂ .Physical And Chemical Properties Analysis

The salt form of Acetyl-Amyloid β-Protein (1-6) amide is Trifluoroacetate . The compound should be stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

A-ABPT has been used in a variety of scientific research applications, including the study of Alzheimer’s disease, the development of new therapeutic agents, and the investigation of the molecular mechanisms of amyloid-β aggregation. A-ABPT has also been used to study the effects of Aβ on neuronal cells and to investigate the role of Aβ in the development of neurodegenerative diseases such as Alzheimer’s disease. Additionally, A-ABPT has been used to study the effects of Aβ on the immune system and to investigate the role of Aβ in the development of autoimmune diseases. Finally, A-ABPT has been used to study the effects of Aβ on the cardiovascular system and to investigate the role of Aβ in the development of cardiovascular diseases.

Wirkmechanismus

Target of Action

The primary target of Acetyl-Amyloid β-Protein (1-6) amide is the Amyloid-β . This compound is a hexapeptide that contains a potential copper (II) binding site . It is used for research of Alzheimer’s disease and related disorders .

Mode of Action

The compound interacts with its target, Amyloid-β, through a potential copper (II) binding site . This interaction can lead to changes in the structure and function of Amyloid-β, which is a key protein involved in the pathogenesis of Alzheimer’s disease .

Biochemical Pathways

It is known that the compound interacts with amyloid-β, a protein that plays a crucial role in the development of alzheimer’s disease . This interaction could potentially affect various biochemical pathways related to neuronal signaling and the pathogenesis of Alzheimer’s disease .

Result of Action

It is known that the compound interacts with amyloid-β, potentially affecting its structure and function . This could have implications for the development and progression of Alzheimer’s disease .

Vorteile Und Einschränkungen Für Laborexperimente

A-ABPT has several advantages for use in laboratory experiments. A-ABPT is a small molecule, which makes it easy to handle and store. Additionally, A-ABPT is stable in a variety of solvents, which makes it easy to use in a variety of laboratory experiments. Finally, A-ABPT is relatively inexpensive, which makes it an attractive option for laboratory experiments.

However, A-ABPT also has several limitations for use in laboratory experiments. A-ABPT is not water soluble, which can make it difficult to use in aqueous solutions. Additionally, A-ABPT is not very stable in high temperatures, which can make it difficult to use in certain types of experiments. Finally, A-ABPT is not very soluble in organic solvents, which can make it difficult to use in certain types of experiments.

Zukünftige Richtungen

A-ABPT has been used in a variety of scientific research applications, and there are many potential future directions for A-ABPT research. These future directions include the development of new therapeutic agents for the treatment of Alzheimer’s disease, the investigation of the molecular mechanisms of amyloid-β aggregation, the study of the effects of Aβ on neuronal cells, the investigation of the role of Aβ in the development of neurodegenerative diseases, the study of the effects of Aβ on the immune system, the investigation of the role of Aβ in the development of autoimmune diseases, the study of the effects of Aβ on the cardiovascular system, and the investigation of the role of Aβ in the development of cardiovascular diseases. Additionally, there are potential future directions for the use of A-ABPT in drug discovery and the development of new diagnostic tools.

Synthesemethoden

A-ABPT can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for the synthesis of A-ABPT, as it allows for the efficient and cost-effective production of large quantities of peptides. SPPS is a stepwise process that involves the coupling of amino acids to form a peptide chain. The A-ABPT peptide is synthesized by first coupling the N-terminal amino acid, acetyl-amino-β-phenylalanine (A-AβP), to the C-terminal amino acid, trifluoroacetyl-amino-β-phenylalanine (T-AβP). The peptide is then purified and cleaved from the resin to yield the final product.

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H50N12O11.C2HF3O2/c1-18(42-33(57)26(15-28(51)52)43-19(2)48)30(54)44-23(10-11-27(49)50)32(56)47-25(13-20-7-4-3-5-8-20)34(58)45-22(9-6-12-40-35(37)38)31(55)46-24(29(36)53)14-21-16-39-17-41-21;3-2(4,5)1(6)7/h3-5,7-8,16-18,22-26H,6,9-15H2,1-2H3,(H2,36,53)(H,39,41)(H,42,57)(H,43,48)(H,44,54)(H,45,58)(H,46,55)(H,47,56)(H,49,50)(H,51,52)(H4,37,38,40);(H,6,7)/t18-,22-,23-,24-,25-,26-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEBFPCQWKAYRW-UOKHOFNASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H51F3N12O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

928.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B6295264.png)

![t-Butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B6295282.png)